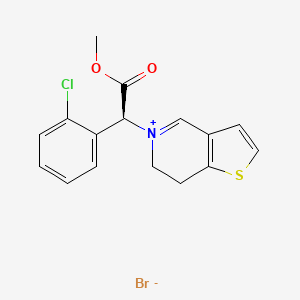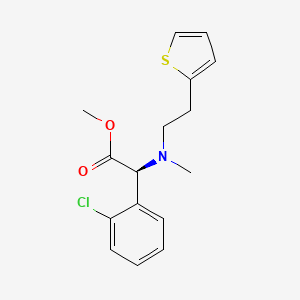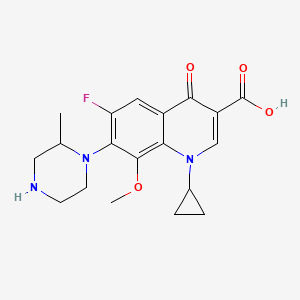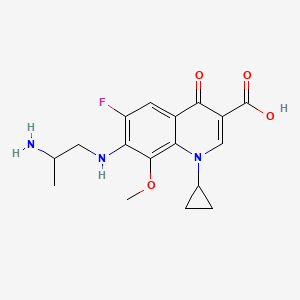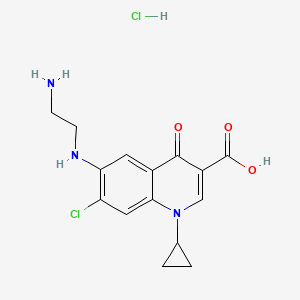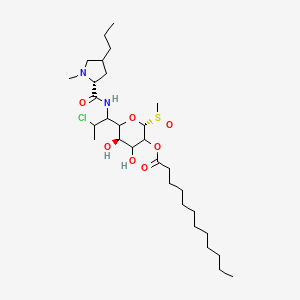
Clindamycin Laurate
Overview
Description
Clindamycin Laurate is a derivative of Clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoa. It is known for its effectiveness against a variety of gram-positive and gram-negative bacteria.
Mechanism of Action
Target of Action
Clindamycin Laurate primarily targets the 50s ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a pivotal role in the formation of peptide bonds during protein synthesis .
Mode of Action
This compound disrupts protein synthesis by binding to the 50s ribosomal subunit of bacteria . This interaction interferes with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to changes in the bacterial cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 50s ribosomal subunit, it disrupts the transpeptidation reaction, a critical step in protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting various downstream processes and functions within the bacterial cell .
Pharmacokinetics
It is widely distributed throughout the body, including in bones and abscesses . Clindamycin has a relatively short T max and half-life, necessitating administration every six hours to ensure adequate antibiotic concentrations .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it prevents bacteria from producing essential proteins, leading to their death . It is particularly effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of polyethylene glycol (PEG)-8 Laurate can selectively induce the fermentation of certain bacteria, which can enhance the anti-bacterial activity of this compound . This suggests that the efficacy and stability of this compound can be modulated by the presence of other compounds in its environment .
Biochemical Analysis
Biochemical Properties
Clindamycin Laurate plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This interaction is essential for its antibacterial activity. The compound interacts with various enzymes and proteins, including peptidyl transferase, which is involved in the elongation of the peptide chain during protein synthesis. By binding to the ribosome, this compound prevents the translocation of peptides, effectively halting bacterial growth .
Cellular Effects
This compound exerts significant effects on various cell types, particularly bacterial cells. It disrupts cellular processes by inhibiting protein synthesis, leading to cell death. In eukaryotic cells, the compound can influence cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in inflammatory responses. Additionally, this compound can alter cellular metabolism by inhibiting the synthesis of essential proteins, thereby affecting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial ribosome. The compound binds to the 23S rRNA of the 50S ribosomal subunit, blocking the exit tunnel for nascent peptides. This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds. As a result, protein synthesis is halted, leading to bacterial cell death. This compound also exhibits enzyme inhibition properties, particularly against enzymes involved in bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that this compound can have sustained antibacterial effects, but its efficacy may decrease over time due to degradation. In vitro studies have demonstrated that the compound maintains its activity for several hours, while in vivo studies indicate that it can remain effective for up to 24 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired antibacterial effect. Beyond this threshold, increasing the dosage does not significantly enhance the antibacterial activity but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydrolysis to release clindamycin and lauric acid. The enzymes involved in this process include esterases and cytochrome P450 enzymes. The compound can affect metabolic flux by altering the levels of metabolites involved in protein synthesis and energy production. Additionally, this compound can influence the levels of cofactors such as NADH and ATP, which are essential for cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its movement across cell membranes. The compound can accumulate in specific tissues, particularly in the liver and kidneys, where it is metabolized and excreted. Its distribution within the body is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects. The compound can also localize to the endoplasmic reticulum and mitochondria, where it may affect protein synthesis and energy production. Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments. These modifications can enhance or inhibit its activity, depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Laurate involves the esterification of Clindamycin with Lauric Acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, especially at the ester linkage. Hydrolysis is a common substitution reaction where the ester bond is broken down into Clindamycin and Lauric Acid in the presence of water and an acid or base catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of this compound.
Substitution: Clindamycin and Lauric Acid.
Scientific Research Applications
Clindamycin Laurate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on bacterial cell walls and protein synthesis.
Medicine: Extensively used in the treatment of bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the formulation of topical creams and ointments for skin infections.
Comparison with Similar Compounds
Clindamycin Hydrochloride: Another derivative of Clindamycin, used primarily for oral administration.
Clindamycin Phosphate: A prodrug of Clindamycin, used for intramuscular or intravenous injection.
Comparison:
Clindamycin Laurate vs. Clindamycin Hydrochloride: this compound is more lipophilic due to the laurate ester, making it more suitable for topical applications. Clindamycin Hydrochloride is more hydrophilic and is used for systemic infections.
This compound vs. Clindamycin Phosphate: this compound is used topically, while Clindamycin Phosphate is used for injections. Clindamycin Phosphate is a prodrug that converts to Clindamycin in the body, whereas this compound is active in its applied form.
This compound’s unique ester linkage and lipophilicity make it particularly effective for topical applications, providing a distinct advantage over its more hydrophilic counterparts.
Properties
IUPAC Name |
[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55ClN2O7S/c1-6-8-9-10-11-12-13-14-15-17-23(34)39-28-26(36)25(35)27(40-30(28)41(5)38)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20?,21?,22-,24?,25-,26?,27?,28?,30-,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBVDGZXDAXGHD-IUVKJEJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of Clindamycin Laurate being mentioned as an impurity in the context of Clindamycin Palmitate Hydrochloride drug substances?
A1: [] this compound was identified as one of ten impurities found in Clindamycin Palmitate Hydrochloride drug substances manufactured in China. This finding highlights the importance of impurity profiling and control during drug manufacturing. The presence of impurities like this compound can potentially impact the safety and efficacy of the final drug product. You can find more details about this study in the research paper available here: .
Q2: How can this compound be used in the medical field?
A2: [] Research suggests that this compound, a salt form of the antibiotic clindamycin, can be incorporated into coatings for porous medical implants. This coating, applied within the pore system of the implant, aims to provide localized antibiotic release. This approach could potentially help combat implant-related infections, a significant concern in medical practice. More details about this application can be found in the research paper available here: .
Q3: What is the advantage of using this compound in antibiotic coatings compared to other forms of Clindamycin?
A3: While the provided abstracts don't directly compare this compound to other forms of Clindamycin for coatings, they highlight its use in creating a "sticky," water-insoluble layer within the porous implant. [] This suggests that the Laurate form might offer advantages in terms of controlled release and prolonged antimicrobial activity at the implant site. Further research would be needed to confirm these potential benefits and compare the efficacy of this compound coatings to other options.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


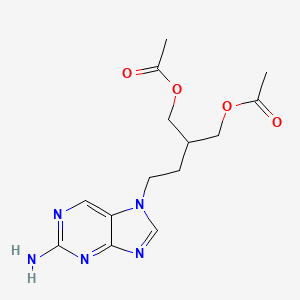
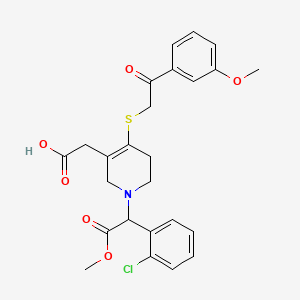
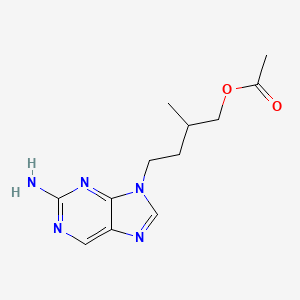
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
